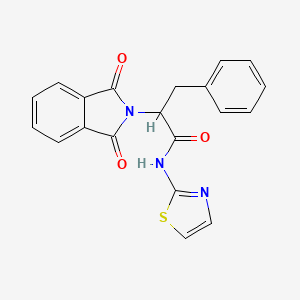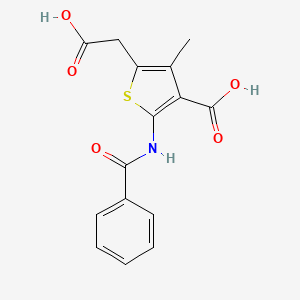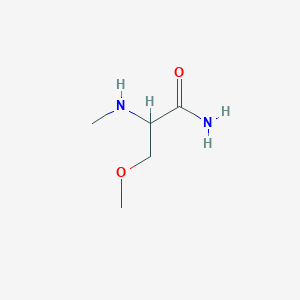![molecular formula C21H22NO4+ B12117681 1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)
1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,5-Dimetilfenoxi)butil]-8-metiliden-3,1-benzoxazin-1-io-2,4-diona es un compuesto orgánico complejo con una estructura única que combina unidades de fenoxi, butilo y benzoxazin-1-io
Métodos De Preparación
La síntesis de 1-[4-(2,5-Dimetilfenoxi)butil]-8-metiliden-3,1-benzoxazin-1-io-2,4-diona implica varios pasos, comenzando con la preparación de los intermedios de fenoxi y butilo. Las condiciones de reacción suelen incluir el uso de disolventes como metanol o etanol, y catalizadores como hidróxido de sodio o hidróxido de potasio. El paso final implica la ciclación de los intermedios para formar el anillo de benzoxazin-1-io .
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
1-[4-(2,5-Dimetilfenoxi)butil]-8-metiliden-3,1-benzoxazin-1-io-2,4-diona se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los grupos fenoxi o butilo son reemplazados por otros grupos funcionales. Los reactivos comunes para estas reacciones incluyen halógenos y agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-[4-(2,5-Dimetilfenoxi)butil]-8-metiliden-3,1-benzoxazin-1-io-2,4-diona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 1-[4-(2,5-Dimetilfenoxi)butil]-8-metiliden-3,1-benzoxazin-1-io-2,4-diona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir el crecimiento de bacterias al dirigirse a proteínas esenciales involucradas en la división celular .
Comparación Con Compuestos Similares
1-[4-(2,5-Dimetilfenoxi)butil]-8-metiliden-3,1-benzoxazin-1-io-2,4-diona se puede comparar con otros compuestos similares, como:
1-[4-(2,4-Dimetilfenoxi)butil]-1H-bencimidazol oxalato: Este compuesto tiene una estructura similar de fenoxi y butilo pero difiere en la presencia del anillo de benzimidazol en lugar del anillo de benzoxazin-1-io.
1-[4-(2,5-Dimetilfenoxi)butil]-4-metilpiperidina oxalato: Este compuesto también comparte los grupos fenoxi y butilo pero incluye un anillo de piperidina.
Propiedades
Fórmula molecular |
C21H22NO4+ |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-[4-(2,5-dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C21H22NO4/c1-14-9-10-15(2)18(13-14)25-12-5-4-11-22-19-16(3)7-6-8-17(19)20(23)26-21(22)24/h6-10,13H,3-5,11-12H2,1-2H3/q+1 |
Clave InChI |
BPOIJOMYTZDANG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCCCC[N+]2=C3C(=C)C=CC=C3C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)




![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)






![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)
